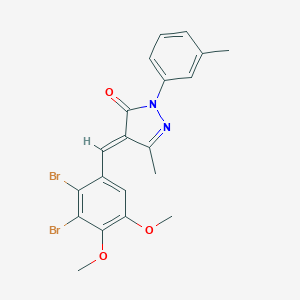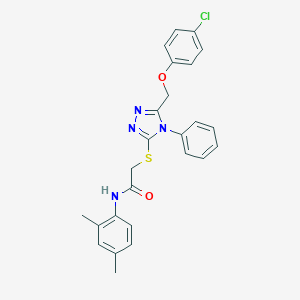![molecular formula C26H29NO5S B331736 ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331736.png)
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the furoyl intermediate: This involves the reaction of 5-[(4-ethylphenoxy)methyl]-2-furoic acid with appropriate reagents to form the furoyl intermediate.
Coupling with the benzothiophene derivative: The furoyl intermediate is then coupled with a benzothiophene derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
2-((4-ethylphenoxy)methyl)benzonitrile: This compound shares a similar phenoxy group but differs in its overall structure and properties.
2-((4-ethylphenoxy)methyl)benzoylthioureas: These compounds have similar phenoxy and benzoyl groups but contain a thiourea moiety, which imparts different chemical and biological properties.
2-((4-ethylphenoxy)ethyl)-N-(substituted-phenylcarbamothioyl)-benzamides: These compounds also share structural similarities but differ in their specific functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.
Properties
Molecular Formula |
C26H29NO5S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl 2-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H29NO5S/c1-4-17-7-9-18(10-8-17)31-15-19-11-13-21(32-19)24(28)27-25-23(26(29)30-5-2)20-12-6-16(3)14-22(20)33-25/h7-11,13,16H,4-6,12,14-15H2,1-3H3,(H,27,28) |
InChI Key |
KYBQTWXBXOSEPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B331653.png)
![4-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331654.png)
![N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B331655.png)
![2-(2-chloro-5-iodophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331656.png)

![4-[3-bromo-5-ethoxy-4-({4-nitrobenzyl}oxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331661.png)
![4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331664.png)
![Isopropyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331667.png)

![4-{3-chloro-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331670.png)

![4-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331673.png)
![5,7-dibromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B331674.png)
![(4Z)-4-{4-[(3-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B331675.png)
